molecular formula C16H19BrN2O3 B1448807 Tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate CAS No. 2058322-15-7

Tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B1448807
CAS No.: 2058322-15-7
M. Wt: 367.24 g/mol
InChI Key: CVPSEXNDSVXXAA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a bromine atom, and a cyanophenoxy group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl group and the bromine atom. The cyanophenoxy group is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, and heteroaryl groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of different functional groups on biological activity. It may serve as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the design and synthesis of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and cyanophenoxy groups can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-bromo-1h-pyrrolo[2,3-b]pyridine-1-carboxylate
  • Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate
  • Tert-butyl bromoacetate

Uniqueness

Tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate is unique due to the combination of its functional groups and the pyrrolidine ring. This structure provides distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

tert-butyl 3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19-7-6-13(10-19)21-14-5-4-12(17)8-11(14)9-18/h4-5,8,13H,6-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPSEXNDSVXXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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